molecular formula C21H24Cl6O10 B14621820 2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol CAS No. 59326-15-7

2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol

Cat. No.: B14621820
CAS No.: 59326-15-7
M. Wt: 649.1 g/mol
InChI Key: BISCVWJNGVVECZ-UHFFFAOYSA-N
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Description

4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including methanoisobenzofuran, hexachloro, and tetrahydro groups, which contribute to its reactivity and versatility.

Preparation Methods

The synthesis of this compound involves multiple steps and specific reaction conditions. One common method involves the polymerization of 4,7-methanoisobenzofuran-1,3-dione with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, and 1,2-propanediol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other organic compounds.

Scientific Research Applications

4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, leading to its effects. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol stands out due to its unique combination of functional groups and polymeric structure. Similar compounds include:

Properties

CAS No.

59326-15-7

Molecular Formula

C21H24Cl6O10

Molecular Weight

649.1 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol

InChI

InChI=1S/C9H2Cl6O3.C5H12O2.C4H2O3.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2H;6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3

InChI Key

BISCVWJNGVVECZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.CC(C)(CO)CO.C1=CC(=O)OC1=O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Related CAS

59326-15-7

Origin of Product

United States

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